![molecular formula C18H23ClN2O3S B2918140 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide CAS No. 953922-43-5](/img/structure/B2918140.png)
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide
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Overview
Description
“5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound has a linear formula of C19H21ClN2O2 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a method for producing a related compound, 5-chloro-N-({5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide, involves starting from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone .Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C19H21ClN2O2. This indicates that it contains 19 carbon atoms, 21 hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Synthesis and Antifungal Activity
Sulfonamides, including compounds with structures similar to 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide, have been synthesized and evaluated for antifungal and anti-HIV activities. These studies highlight the potential of sulfonamides in developing treatments for infectious diseases. The synthesis involves reactions that yield chiral and achiral sulfonamides, demonstrating the compound's versatility in medicinal chemistry research (Zareef et al., 2007).
Alzheimer's Disease Research
Research into sulfonamides derived from 4-methoxyphenethylamine, similar in structure to the compound , has shown potential in Alzheimer's disease treatment. These studies involve the synthesis of new sulfonamides and their evaluation as acetylcholinesterase inhibitors, which play a crucial role in managing Alzheimer's disease symptoms (Abbasi et al., 2018).
Cancer Research and Photodynamic Therapy
Sulfonamide compounds have also been studied for their application in cancer research and photodynamic therapy. The development of new zinc phthalocyanine compounds substituted with sulfonamide derivative groups shows significant potential in treating cancer through photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, crucial for effective photodynamic therapy (Pişkin et al., 2020).
Chemical Synthesis and Molecular Structure
Further research on sulfonamides, including studies on their synthesis, molecular-electronic structure, and kinetic investigations, contributes to our understanding of these compounds' chemical properties and potential applications in various scientific fields. For instance, the synthesis and structural characterization of sterically hindered isomeric forms of sulfonamide compounds provide valuable insights into their chemical behavior and potential uses in synthetic chemistry (Rublova et al., 2017).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that the compound might have a broad spectrum of effects at the molecular and cellular levels .
properties
IUPAC Name |
5-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S/c1-21(2)16-9-6-14(7-10-16)5-4-12-20-25(22,23)18-13-15(19)8-11-17(18)24-3/h6-11,13,20H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONSWQBGCKZASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzenesulfonamide |
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